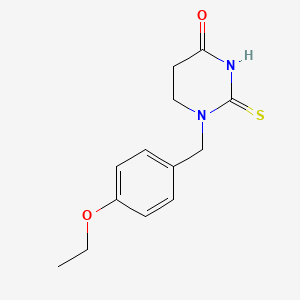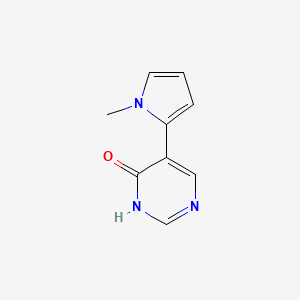
4(1H)-Pyrimidinone, 5-(1-methyl-1H-pyrrol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyrimidinone, 5-(1-methyl-1H-pyrrol-2-yl)- is a heterocyclic compound that features a pyrimidinone ring fused with a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 5-(1-methyl-1H-pyrrol-2-yl)- can be achieved through several synthetic routes. One common method involves the condensation of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione under solvent-free conditions at elevated temperatures . This reaction typically proceeds with high yield and short reaction times.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, can be applied to scale up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4(1H)-Pyrimidinone, 5-(1-methyl-1H-pyrrol-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinone ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidinone derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated pyrimidinone compounds.
Applications De Recherche Scientifique
4(1H)-Pyrimidinone, 5-(1-methyl-1H-pyrrol-2-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4(1H)-Pyrimidinone, 5-(1-methyl-1H-pyrrol-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-pyrrole-2-carboxylic acid: Similar in structure but lacks the pyrimidinone ring.
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid: Contains a cyano group and boronic acid functionality, offering different reactivity and applications.
1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-ylacetic acid: Features a benzoyl group, providing unique chemical properties.
Uniqueness
4(1H)-Pyrimidinone, 5-(1-methyl-1H-pyrrol-2-yl)- is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
153004-44-5 |
|---|---|
Formule moléculaire |
C9H9N3O |
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
5-(1-methylpyrrol-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H9N3O/c1-12-4-2-3-8(12)7-5-10-6-11-9(7)13/h2-6H,1H3,(H,10,11,13) |
Clé InChI |
LDUAOQQTLBZURY-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C2=CN=CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


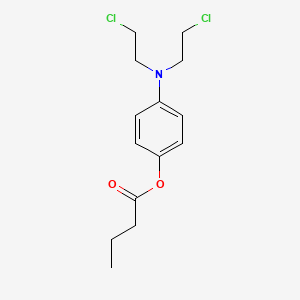


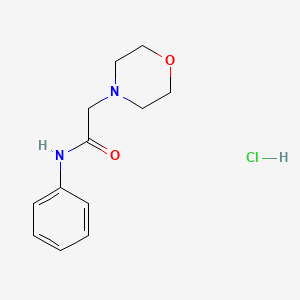
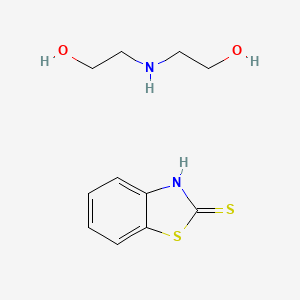


![7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dihydroxide](/img/structure/B12692429.png)
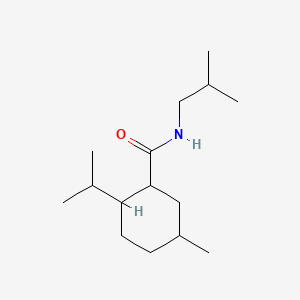
![1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12692450.png)
